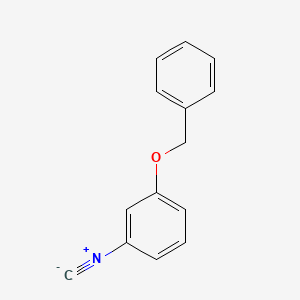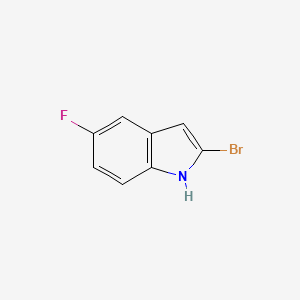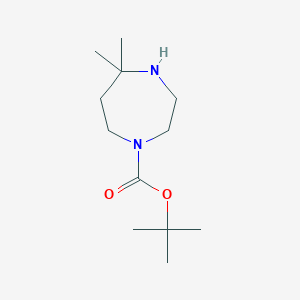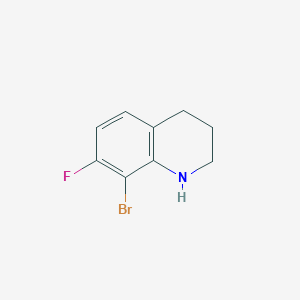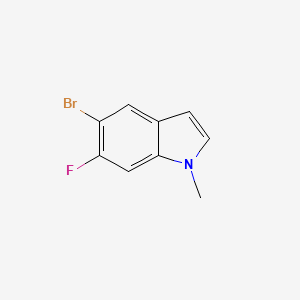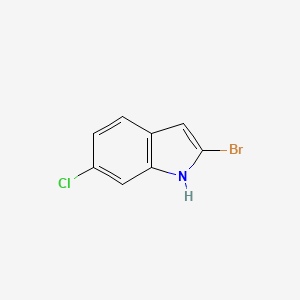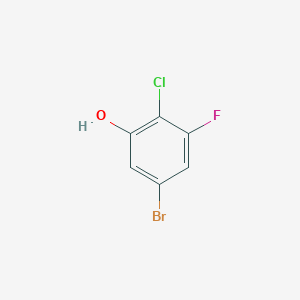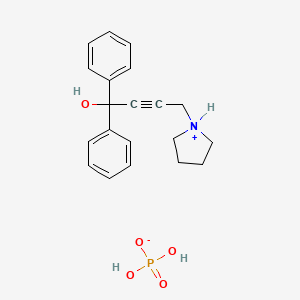
1-(4-Hidroxi-4,4-difenilbut-2-inil)pirrolidinio dihidrógeno fosfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate is a complex organic compound with a molecular formula of C20H24NO5P
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.
Medicine: It may be explored for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4,4-diphenylbut-2-yn-1-ol with pyrrolidine in the presence of a suitable catalyst, followed by phosphorylation with dihydrogen phosphate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of automated systems for precise control of reaction conditions and continuous monitoring.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can be compared with other similar compounds, such as:
Butinoline Phosphate: A closely related compound with similar structural features.
Phosphate Butinoline:
Propiedades
Número CAS |
54118-66-0 |
|---|---|
Fórmula molecular |
C20H24NO5P |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;phosphoric acid |
InChI |
InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4) |
Clave InChI |
KJRDQHIYWCTNTN-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)[O-] |
SMILES canónico |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)O |
Números CAS relacionados |
54118-66-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


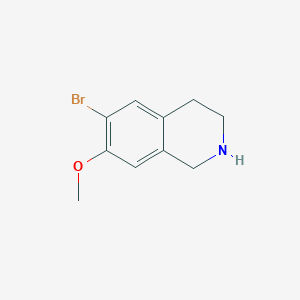
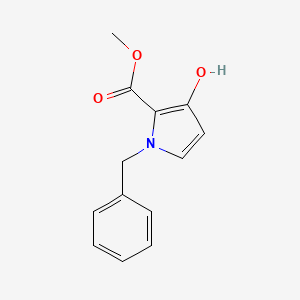
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
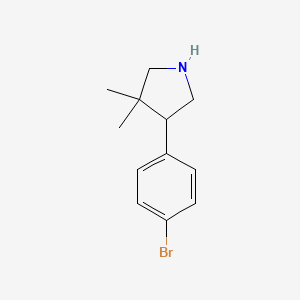
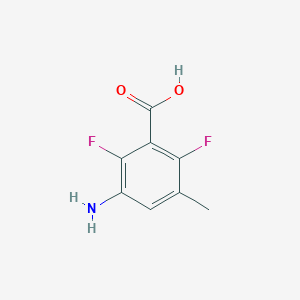
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
